5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile
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Overview
Description
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is a complex organic compound that features a decahydroquinoline moiety linked to a pyridine ring via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of decahydroquinoline followed by the introduction of the pyridine-2-carbonitrile moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonyl and nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways or as a probe for studying biochemical processes.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and nitrile groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Decahydroquinoxaline: Used in various chemical syntheses and as a building block for more complex molecules.
Uniqueness
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is unique due to its combination of a decahydroquinoline moiety with a sulfonyl-linked pyridine-2-carbonitrile group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[[(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c16-10-13-7-8-14(11-17-13)21(19,20)18-9-3-5-12-4-1-2-6-15(12)18/h7-8,11-12,15H,1-6,9H2/t12-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKNVNWAGIKSRC-IUODEOHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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